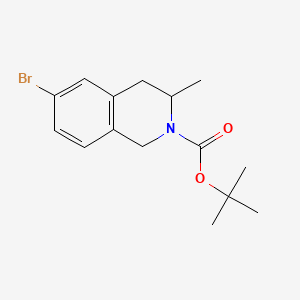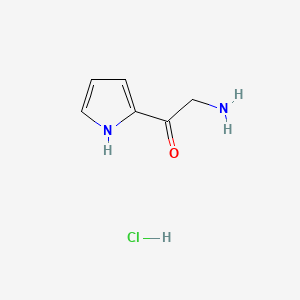
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride (hereafter referred to as “3R-3CFPAH”) is an organic compound composed of an amine, a phenyl group, and a propan-1-ol group. It is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
科学的研究の応用
3R-3CFPAH has a variety of scientific research applications. It has been used in the synthesis of potential antifungal agents, as well as in the synthesis of potential antitumor agents. It has also been used in the synthesis of potential anti-inflammatory agents, as well as in the synthesis of potential antiviral agents. Additionally, 3R-3CFPAH has been used in the synthesis of potential anti-allergic agents and potential anti-angiogenic agents.
作用機序
The exact mechanism of action of 3R-3CFPAH is not yet known. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes involved in the biosynthesis of essential fatty acids. This inhibition is believed to be reversible, and the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3R-3CFPAH are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in the body. Additionally, 3R-3CFPAH has been shown to have the potential to reduce the production of certain types of enzymes involved in the biosynthesis of essential fatty acids.
実験室実験の利点と制限
One of the advantages of using 3R-3CFPAH in laboratory experiments is its relative stability. The compound is stable at room temperature and can be stored for long periods of time without significant degradation. Additionally, 3R-3CFPAH is relatively non-toxic, making it safe to handle in the laboratory.
However, there are some limitations to using 3R-3CFPAH in laboratory experiments. The compound is relatively expensive, making it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 3R-3CFPAH is still unknown, making it difficult to predict its exact effects in laboratory experiments.
将来の方向性
The potential future directions for 3R-3CFPAH are numerous. Further research is needed to elucidate the exact mechanism of action of the compound and to determine its potential therapeutic applications. Additionally, further research is needed to determine the potential toxicity of the compound, as well as to identify potential drug interactions. Additionally, further research is needed to identify potential uses of 3R-3CFPAH in other scientific research applications, such as in the synthesis of potential anti-allergic agents and potential anti-angiogenic agents. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 3R-3CFPAH.
合成法
3R-3CFPAH can be synthesized using a variety of methods, including the reaction of 4-chloro-3-fluorobenzaldehyde and 3-aminopropan-1-ol in the presence of a base catalyst. This reaction proceeds through a nucleophilic aromatic substitution mechanism, yielding the desired product after purification. Other methods have also been developed, such as the reaction of 4-chloro-3-fluorobenzaldehyde and 3-aminopropan-1-ol in the presence of a Lewis acid catalyst.
特性
IUPAC Name |
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMREOKVXUFJCR-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)



![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)




